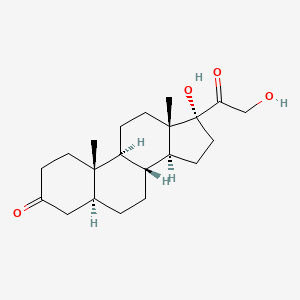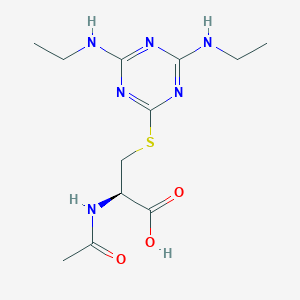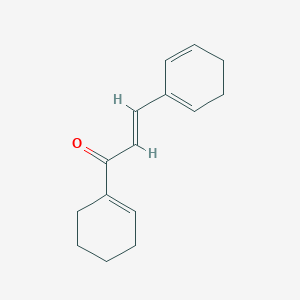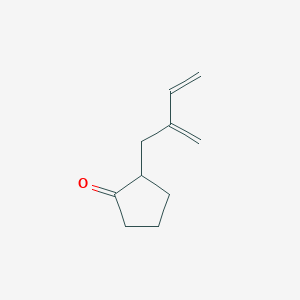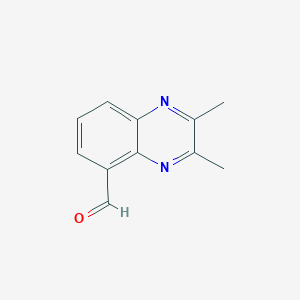
2,3-Dimethylquinoxaline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylquinoxaline-5-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of two methyl groups at positions 2 and 3, and an aldehyde group at position 5 on the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxaline-5-carbaldehyde typically involves the condensation of 2,3-diaminotoluene with glyoxal. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .
化学反应分析
Types of Reactions
2,3-Dimethylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2,3-Dimethylquinoxaline-5-carboxylic acid.
Reduction: 2,3-Dimethylquinoxaline-5-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
科学研究应用
2,3-Dimethylquinoxaline-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,3-Dimethylquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby inhibiting cancer cell growth and inducing apoptosis .
相似化合物的比较
2,3-Dimethylquinoxaline-5-carbaldehyde can be compared with other quinoxaline derivatives such as:
2,3-Dihydroxyquinoxaline: Known for its use in coordination chemistry and as a ligand in metal complexes.
2,3-Dimethylquinoxaline: Lacks the aldehyde group and is primarily used in the synthesis of other quinoxaline derivatives.
Quinoxaline-2-carboxaldehyde: Similar structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2,3-dimethylquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-6H,1-2H3 |
InChI 键 |
ARZGTKCMSVJVHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC(=C2N=C1C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


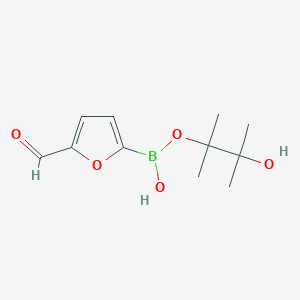

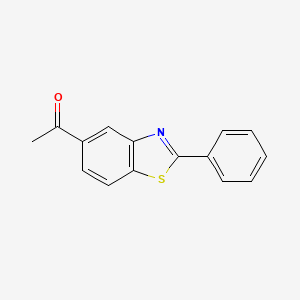

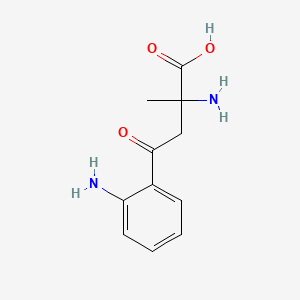

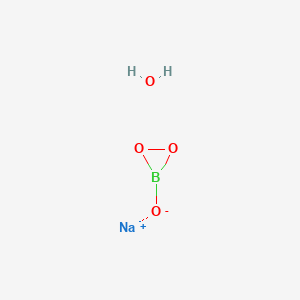

![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
